molecular formula C12H9BrClNO B15379972 5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine

5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine

Cat. No.: B15379972
M. Wt: 298.56 g/mol
InChI Key: DNNQNTWTMSQJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine is a substituted pyridine derivative with a bromine atom at position 5, a 4-chlorophenoxy group at position 2, and a methyl group at position 4. Its molecular formula is C₁₂H₉BrClNO (calculated based on structural analogs in and ), and its molecular weight is approximately 284.54 g/mol . The 4-chlorophenoxy substituent introduces aromatic and electron-withdrawing characteristics, while the methyl group enhances lipophilicity.

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenoxy)-4-methylpyridine

InChI

InChI=1S/C12H9BrClNO/c1-8-6-12(15-7-11(8)13)16-10-4-2-9(14)3-5-10/h2-7H,1H3

InChI Key

DNNQNTWTMSQJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8)
  • Molecular Formula : C₆H₅BrClN
  • Molecular Weight : 206.47 g/mol
  • Key Differences: Bromine at position 4, chlorine at position 2, and methyl at position 5.
5-Bromo-2-hydroxy-4-methylpyridine (CAS 13472-85-0)
  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight : 188.02 g/mol
  • Key Differences: A hydroxyl group replaces the 4-chlorophenoxy moiety. This increases hydrogen-bonding capacity but reduces lipophilicity, impacting solubility and bioavailability .

Heterocyclic Analogs

5-Bromo-2-(4-chlorophenoxy)pyrimidine (CAS 887430-82-2)
  • Molecular Formula : C₁₀H₆BrClN₂O
  • Molecular Weight : 293.53 g/mol
  • Key Differences : Pyrimidine core instead of pyridine. The additional nitrogen atom alters electronic properties, making the ring more electron-deficient and reactive toward electrophilic attacks .
4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0)
  • Molecular Formula : C₄H₄BrClN₃
  • Molecular Weight : 222.47 g/mol
  • Key Differences: Amino group at position 4 introduces basicity, enabling participation in acid-base reactions and coordination chemistry, unlike the target compound’s methyl group .

Functional Group Variations

5-Bromo-2-(4-Boc-piperazin-1-yl)-4-methylpyridine
  • Molecular Formula : C₁₆H₂₁BrN₄O₂
  • Molecular Weight : 389.27 g/mol
  • Key Differences : The Boc-protected piperazinyl group at position 2 enhances steric hindrance and introduces a tertiary amine, broadening applications in drug discovery for kinase inhibitors .

Table 1: Comparative Data for Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
5-Bromo-2-(4-chlorophenoxy)-4-methylpyridine 28231-69-8* C₁₂H₉BrClNO 284.54 Not reported High lipophilicity, electron-deficient
4-Bromo-2-chloro-5-methylpyridine 867279-13-8 C₆H₅BrClN 206.47 Not reported Compact structure, reactive at C-2
5-Bromo-2-hydroxy-4-methylpyridine 13472-85-0 C₆H₆BrNO 188.02 268–287† Hydrogen-bond donor, polar
5-Bromo-2-(4-chlorophenoxy)pyrimidine 887430-82-2 C₁₀H₆BrClN₂O 293.53 Not reported Electron-deficient pyrimidine core

*CAS from (exact methyl substitution inferred from analogs). †Melting point range from for structurally related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.